molecular formula C19H20ClNO4 B1666932 Bezafibrate CAS No. 41859-67-0

Bezafibrate

货号 B1666932
CAS 编号: 41859-67-0
分子量: 361.8 g/mol
InChI 键: IIBYAHWJQTYFKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bezafibrate is a fibrate drug used as a lipid-lowering agent to treat hyperlipidemia . It helps to lower LDL cholesterol and triglyceride in the blood, and increase HDL . It was patented in 1971 and approved for medical use in 1978 .


Synthesis Analysis

The synthesis of Bezafibrate involves a Williamson ether synthesis with ethyl 2-bromo-2-methylpropionate . Other methods of synthesis are also described in patents .


Molecular Structure Analysis

The molecular formula of Bezafibrate is C19H20ClNO4 . The molecular weight is 361.82 g/mol . High-resolution X-ray cocrystal structures of Bezafibrate have been revealed in some studies .


Chemical Reactions Analysis

Bezafibrate undergoes degradation kinetics during UV/chlorine process . More than 92% of Bezafibrate was degraded after 20 minutes in this process .


Physical And Chemical Properties Analysis

Bezafibrate is a small molecule with a chemical formula of C19H20ClNO4 . Its weight average is 361.819 . Bezafibrate is a valuable medicinal product that lowers serum lipids and cholesterol levels .

科学研究应用

Treatment of Type 1 Diabetes

  • Scientific Field : Endocrinology and Metabolism
  • Application Summary : Bezafibrate has been shown to improve insulin sensitivity and metabolic flexibility in mice with streptozotocin (STZ)-induced diabetes, a model of type 1 diabetes .
  • Methods of Application : The study involved treating STZ-induced diabetic mice with Bezafibrate .
  • Results : Bezafibrate treatment significantly suppressed hepatic expression of genes involved in inflammatory processes, increased the expression of PPAR and insulin target gene transcripts, improved metabolic flexibility, and enhanced mitochondrial mass and function in the liver .

Interaction with Human Serum Albumin

  • Scientific Field : Biochemistry
  • Application Summary : Bezafibrate’s interaction with human serum albumin (HSA) has been studied to understand the toxicity of this emerging pollutant .
  • Methods of Application : The interaction was studied using fluorescence spectrometry, circular dichroism, and equilibrium dialysis .
  • Results : Bezafibrate was found to bind to HSA, resulting in fluorescence quenching. The binding constants were determined to be 3.33 × 10^3 M^−1 and 2.84 × 10^3 M^−1 at 298 and 309.5 K, respectively .

Treatment of Hepatitis C

  • Scientific Field : Virology
  • Application Summary : Bezafibrate has been combined with chenodeoxycholic acid in an anti-hepatitis C drug combination called Hepaconda .
  • Methods of Application : Not specified .
  • Results : Not specified .

Treatment of Primary Biliary Cholangitis

  • Scientific Field : Gastroenterology
  • Application Summary : Bezafibrate, alone or in combination with ursodeoxycholic acid (UDCA), has been used to slow disease progression in patients with primary biliary cholangitis (PBC) .
  • Methods of Application : Not specified .
  • Results : Not specified .

Reduction of Tau Protein Hyperphosphorylation

  • Scientific Field : Neurology
  • Application Summary : Bezafibrate has been shown to reduce tau protein hyperphosphorylation and other signs of tauopathy in transgenic mice having human tau mutation .
  • Methods of Application : Not specified .
  • Results : Not specified .

Improvement of Diabetes Control

  • Scientific Field : Endocrinology
  • Application Summary : Bezafibrate also produces small reductions in the plasma glucose concentration in patients, improving the control of diabetes .
  • Methods of Application : Not specified .
  • Results : Not specified .

Reduction of Elevated Hepatic Fumarate

  • Scientific Field : Endocrinology
  • Application Summary : Bezafibrate has been shown to reduce elevated hepatic fumarate in insulin-deficient mice .
  • Methods of Application : Not specified .
  • Results : Not specified .

Therapeutic Monitoring and Pharmacokinetic Investigations

  • Scientific Field : Pharmacology
  • Application Summary : Bezafibrate has been used for individual drug determinations in therapeutic monitoring purposes as well as for use in pharmacokinetic investigations .
  • Methods of Application : Not specified .
  • Results : Not specified .

安全和危害

Bezafibrate is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling Bezafibrate .

未来方向

Bezafibrate has shown potential in reducing tau protein hyperphosphorylation and other signs of tauopathy in transgenic mice having human tau mutation . It has also been found that the combination of Bezafibrate and a contraceptive steroid could be an effective, non-toxic treatment for a range of cancers . Furthermore, Bezafibrate has been suggested as a potential drug for the treatment of Alzheimer’s disease .

属性

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYAHWJQTYFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029869
Record name Bezafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L
Record name SID855877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. However, certain other investigations have also suggested that the substance might also elicit some effects on PPAR-gamma and PPAR-delta too.
Record name Bezafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bezafibrate

CAS RN

41859-67-0
Record name Bezafibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41859-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bezafibrate [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bezafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bezafibrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bezafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bezafibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEZAFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 °C
Record name Bezafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bezafibrate
Reactant of Route 2
Reactant of Route 2
Bezafibrate
Reactant of Route 3
Bezafibrate
Reactant of Route 4
Reactant of Route 4
Bezafibrate
Reactant of Route 5
Bezafibrate
Reactant of Route 6
Bezafibrate

Citations

For This Compound
30,300
Citations
I Goldenberg, M Benderly… - Vascular health and risk …, 2008 - Taylor & Francis
… subgroup analyses of the Bezafibrate Infarction Prevention trial, demonstrating several important metabolic and long-term cardiovascular effects of bezafibrate therapy, are detailed. …
Number of citations: 110 www.tandfonline.com
T Kanda, O Yokosuka, F Imazeki, H Saisho - Journal of gastroenterology, 2003 - Springer
Background. A new medical approach to primary biliary cirrhosis (PBC) has been desired. We investigated the feasibility of using combination ursodeoxycholic acid (UDCA)-bezafibrate …
Number of citations: 148 link.springer.com
JP Monk, PA Todd - Drugs, 1987 - Springer
… In patients with any type of hyperlipoproteinaemia bezafibrate also increases the plasma … of bezafibrate on the lipid profile is sustained. The lipid-lowering effects of bezafibrate are at …
Number of citations: 160 link.springer.com
C Corpechot, O Chazouillères… - … England Journal of …, 2018 - Mass Medical Soc
… to the Paris 2 criteria to receive bezafibrate at a daily dose of 400 … bezafibrate group and decreased 3% in the placebo group. Myalgia occurred in 20% of the patients in the bezafibrate …
Number of citations: 454 www.nejm.org
A Tenenbaum, M Motro, EZ Fisman… - Archives of internal …, 2005 - jamanetwork.com
Background A consistent relationship between metabolic syndrome (MS) and myocardial infarction (MI) has been demonstrated. We evaluated the effect of bezafibrate retard, a fibric …
Number of citations: 384 jamanetwork.com
T Meade, R Zuhrie, C Cook, J Cooper - Bmj, 2002 - bmj.com
… Results: Bezafibrate did not reduce the incidence of coronary heart disease … Bezafibrate reduced the severity of intermittent claudication for up to three years. Conclusions: Bezafibrate …
Number of citations: 259 www.bmj.com
CG Ericsson, U de Faire, L Grip, B Svane, A Hamsten… - The Lancet, 1996 - Elsevier
… Background Bezafibrate has effects on lipid metabolism and haemostatic function. We … and administration of bezafibrate. Bezafibrate was selected for this trial because of its well- …
Number of citations: 681 www.sciencedirect.com
A Tenenbaum, M Motro, EZ Fisman - Cardiovascular diabetology, 2005 - Springer
… Bezafibrate leads to considerable raising of HDL cholesterol … Clinical evidences obtained from bezafibrate-based studies … However, from a biochemical point of view, bezafibrate is a …
Number of citations: 307 link.springer.com
JP Bonnefont, J Bastin, A Behin… - New England Journal of …, 2009 - Mass Medical Soc
… scores with the scores after treatment with bezafibrate. The ⊥ bars denote standard … of bezafibrate as a treatment for the mild form of CPT2 deficiency in six adults; bezafibrate was …
Number of citations: 119 www.nejm.org
A Tenenbaum, M Motro, EZ Fisman, Y Adler… - European heart …, 2005 - academic.oup.com
… Recently, we have shown that bezafibrate can reduce the incidence of diabetes in … of bezafibrate on the development of type 2 diabetes in obese patients enrolled in the Bezafibrate …
Number of citations: 112 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。